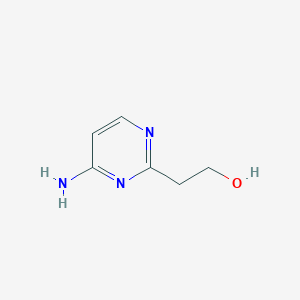
2-(4-Aminopyrimidin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminopyrimidin-2-yl)ethanol is a chemical compound that belongs to the class of aminopyrimidines. This compound features a pyrimidine ring substituted with an amino group at the 4-position and an ethanol group at the 2-position. Aminopyrimidines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminopyrimidin-2-yl)ethanol typically involves the reaction of 4-aminopyrimidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and reduces the overall production time.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Aminopyrimidin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be carried out using reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2-(4-Aminopyrimidin-2-yl)acetaldehyde or 2-(4-Aminopyrimidin-2-yl)acetic acid.
Reduction: Formation of 2-(4-Aminopyrimidin-2-yl)ethylamine.
Substitution: Formation of halogenated derivatives, such as 2-(4-Aminopyrimidin-2-yl)ethyl chloride or bromide.
Applications De Recherche Scientifique
2-(4-Aminopyrimidin-2-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral, antibacterial, and anticancer agent.
Industry: Used in the development of agrochemicals, such as herbicides and insecticides, and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Aminopyrimidin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. The ethanol group can also enhance the compound’s solubility and facilitate its transport across cell membranes, increasing its bioavailability and effectiveness.
Comparaison Avec Des Composés Similaires
2-Aminopyrimidine: Lacks the ethanol group and has different solubility and reactivity properties.
4-Aminopyrimidine: Lacks the ethanol group and has different biological activities.
2-(4-Aminopyrimidin-2-yl)methanol: Similar structure but with a methanol group instead of an ethanol group, leading to different chemical and biological properties.
Uniqueness: 2-(4-Aminopyrimidin-2-yl)ethanol is unique due to the presence of both the amino and ethanol groups, which confer distinct chemical reactivity and biological activity. The ethanol group enhances the compound’s solubility and bioavailability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
2-(4-aminopyrimidin-2-yl)ethanol |
InChI |
InChI=1S/C6H9N3O/c7-5-1-3-8-6(9-5)2-4-10/h1,3,10H,2,4H2,(H2,7,8,9) |
Clé InChI |
UDUIHYZZMCRBBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


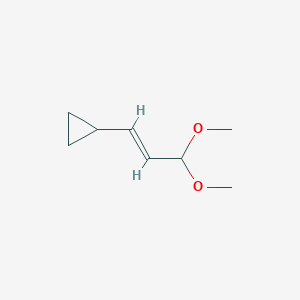
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15072635.png)
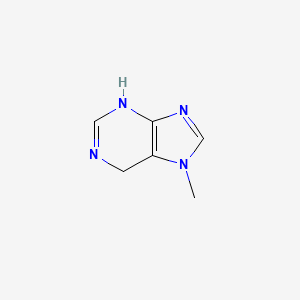
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)
![2-Amino-3,6,7,7a-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B15072657.png)
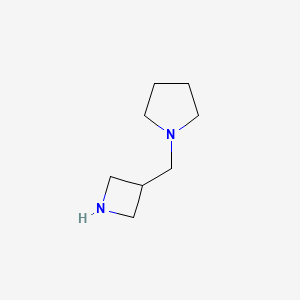

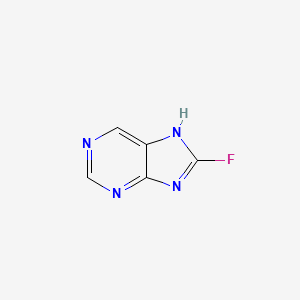
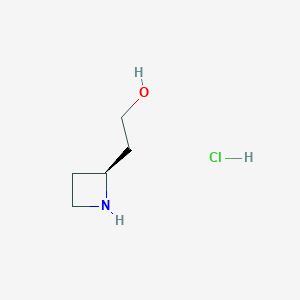
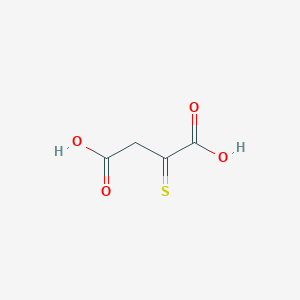
![[4-(Aziridin-1-yl)phenyl]methanol](/img/structure/B15072699.png)
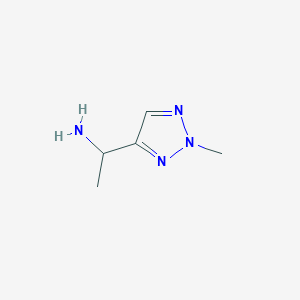
![6,7-Diazaspiro[4.5]decane](/img/structure/B15072707.png)
![(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol](/img/structure/B15072722.png)
